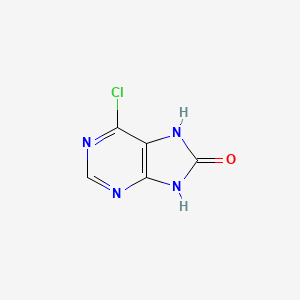

6-Chloro-7H-purin-8(9H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-7,9-dihydropurin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOLIWSXJIHGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37527-48-3 | |

| Record name | 6-chloro-8,9-dihydro-7H-purin-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 6-Chloro-7H-purin-8(9H)-one: A Versatile Intermediate in Medicinal Chemistry

This guide provides an in-depth technical overview of 6-Chloro-7H-purin-8(9H)-one, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will move beyond a simple recitation of facts to explore the compound's strategic value, its chemical reactivity, and its practical application in the synthesis of novel bioactive molecules. The narrative is structured to provide not just protocols, but the causal logic that underpins methodological choices, ensuring a robust and reproducible understanding for the practicing scientist.

Core Chemical Identity and Physicochemical Profile

This compound (CAS No: 37527-48-3) is a substituted purine derivative. Its structure is analogous to the endogenous purines guanine and hypoxanthine, but is distinguished by two key features: an oxo group at the C8 position and a chlorine atom at the C6 position. This chlorine atom is not merely a substitution; it is a strategically placed, reactive leaving group that serves as the primary locus for synthetic elaboration. This feature transforms the molecule from a simple purine analog into a versatile platform for medicinal chemistry.

The core properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 37527-48-3 | [1][2] |

| Molecular Formula | C₅H₃ClN₄O | [1] |

| Molecular Weight | 170.56 g/mol | [1] |

| Appearance | Solid (Typical) | N/A |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [1] |

Strategic Value in Drug Discovery

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1][3] The value of this compound lies in its ability to act as a synthetic intermediate, enabling the creation of diverse libraries of purine derivatives for biological screening.

Its strategic importance is rooted in two structural features:

-

The 8-Oxopurine Core: This moiety acts as a bioisostere for natural purines, allowing molecules derived from it to potentially interact with biological targets that recognize guanine or hypoxanthine, such as kinases, polymerases, and other purine-binding enzymes.

-

The C6-Chloro Substituent: The purine ring system is electron-deficient. This deficiency is pronounced at the C6 position, making the attached chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility, providing a reliable chemical handle for introducing a wide array of functional groups.

References

An In-Depth Technical Guide to 6-Chloro-7H-purin-8(9H)-one: A Keystone Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of 6-Chloro-7H-purin-8(9H)-one (CAS No. 37527-48-3), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, structural characteristics, synthetic considerations, reactivity, and its strategic role in the synthesis of biologically active molecules. This document is structured to provide not just procedural information, but also the scientific rationale behind its application, grounded in established chemical principles.

Core Identity and Physicochemical Profile

This compound is a substituted purine derivative. The purine core is a fundamental scaffold in numerous endogenous molecules, including nucleic acids (adenine, guanine) and signaling molecules (ATP, GTP). The strategic placement of a chloro group at the 6-position and a carbonyl group at the 8-position renders this molecule a highly versatile intermediate for chemical synthesis.

The chloro group at the C6 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility, allowing for the introduction of a wide array of functional groups to build molecular diversity. The 8-oxo group, along with the acidic N-H protons of the imidazole and pyrimidine rings, influences the electronic properties of the purine system and provides additional sites for chemical modification.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 37527-48-3 | [1] |

| Molecular Formula | C₅H₃ClN₄O | [1] |

| Molecular Weight | 170.56 g/mol | [1] |

| IUPAC Name | 6-chloro-7,9-dihydro-8H-purin-8-one | |

| Synonyms | 6-Chloro-8-hydroxypurine, 6-Chloroxanthine | |

| Appearance | Predicted: Off-white to light yellow solid | |

| Solubility | Expected to be soluble in polar aprotic solvents like DMF, DMSO. | |

| Storage Conditions | 2-8°C, desiccated |

Molecular Structure and Tautomerism

The structure of this compound is defined by the purine bicyclic system. The numbering of the purine ring is standard, with the pyrimidine ring atoms numbered 1 through 6 and the imidazole ring atoms 7 through 9. The molecule exists in tautomeric forms, with the protons on the nitrogen atoms of the purine ring being mobile. The 7H/9H tautomerism is a key feature of many purine derivatives.

Caption: Molecular structure of this compound.

Synthesis Strategies: A Mechanistic Perspective

While specific, detailed protocols for the synthesis of this compound are not widely published in readily accessible literature, a logical and established synthetic route can be proposed starting from uric acid. Uric acid (8-hydroxypurine-2,6-dione) is an inexpensive and readily available starting material that possesses the core 8-oxo-purine structure.

The key transformation is the selective chlorination of the hydroxyl groups. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diethylaniline or triethylamine, which acts as a catalyst and acid scavenger. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Controlling the reaction conditions (temperature, stoichiometry) is critical to achieve selective chlorination at the 6-position without affecting the 2-position, or to achieve dichlorination if desired.

Proposed Synthetic Workflow:

Caption: A plausible synthetic pathway from Uric Acid.

Experimental Causality:

-

Phosphorus Oxychloride (POCl₃): This is a powerful and common reagent for converting hydroxyl groups on heterocyclic rings (like those in uric acid) into chloro groups.

-

Tertiary Amine: The reaction generates HCl as a byproduct. The tertiary amine neutralizes the acid, preventing unwanted side reactions and driving the reaction to completion. It can also catalyze the reaction.

-

Temperature Control: The temperature must be carefully controlled to favor mono-chlorination at the more reactive 6-position over dichlorination.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound stems from the reactivity of the C6-Cl bond. This position is electrophilic and readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles. This allows for the modular construction of diverse libraries of 6-substituted 8-oxopurine derivatives.

Key Reactions:

-

Amination: Reaction with primary or secondary amines (alkyl, aryl, or heterocyclic) displaces the chloride to form 6-amino-8-oxopurine derivatives. These are analogues of guanine and can be explored as inhibitors of enzymes that process purines.

-

Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a base yields 6-alkoxy or 6-aryloxy derivatives.

-

Thiolation: Reaction with thiols or sodium hydrosulfide can introduce a sulfur-containing functional group, leading to 6-thio-8-oxopurines.

This versatile reactivity makes it a valuable precursor for synthesizing compounds for high-throughput screening in drug discovery campaigns, particularly in oncology and virology. For instance, it is a documented intermediate in the preparation of metabolites of tri-O-acetyl-N6-(hydroxyphenyl)adenosine, highlighting its role in creating complex, biologically relevant molecules[2]. The development of novel cyclin-dependent kinase (CDK) inhibitors and other kinase inhibitors often relies on the purine scaffold, where substitutions at the C6 position are crucial for tuning potency and selectivity[3].

General Reactivity Workflow:

Caption: Nucleophilic substitution at the C6 position.

Safety and Handling

-

Hazard Class: Assumed to be harmful if swallowed, and a skin and eye irritant.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Self-Validating Protocol Insight: The protocols for using this compound should include in-process checks, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to monitor the consumption of the starting material and the formation of the product. This ensures that the reaction has gone to completion and allows for optimization of reaction times, preventing the formation of byproducts from over-reaction or decomposition.

Conclusion

This compound is a high-value synthetic intermediate whose utility is anchored in the predictable and versatile reactivity of the 6-chloro substituent. While detailed public data on its synthesis and physicochemical properties are sparse, its structural relationship to well-known purines allows for a robust, deductive understanding of its chemical behavior. For medicinal chemists, this molecule represents a strategic entry point into the vast chemical space of purine derivatives, enabling the systematic exploration of structure-activity relationships in the quest for novel therapeutics. Its effective use, grounded in the principles of nucleophilic aromatic substitution, will continue to facilitate the discovery of next-generation enzyme inhibitors and other targeted therapies.

References

- 1. Collection - Volatile Disinfection Byproducts Resulting from Chlorination of Uric Acid: Implications for Swimming Pools - Environmental Science & Technology - Figshare [figshare.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 6-Chloro-7H-purin-8(9H)-one: A Multi-Step Pathway from Hypoxanthine

Abstract

This technical guide provides an in-depth, scientifically grounded pathway for the synthesis of 6-Chloro-7H-purin-8(9H)-one, a substituted purine of interest in medicinal chemistry and drug development. Recognizing the challenges of a direct one-step conversion from the readily available starting material, hypoxanthine, this document outlines a robust, multi-step synthetic strategy. The proposed pathway leverages fundamental principles of heterocyclic chemistry, beginning with the regioselective bromination of the purine core at the C8 position, followed by a classic dehydroxychlorination at C6, and culminating in the selective hydrolysis of the C8-bromo intermediate to yield the target 8-oxo functionality. Each step is detailed with a full experimental protocol, a discussion of the underlying chemical rationale, and supporting data tables. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and reproducible method for accessing this and related purine analogs.

Part 1: Introduction and Strategic Overview

The Purine Scaffold in Drug Discovery

The purine ring system is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules like adenine and guanine.[1] Synthetic derivatives of purines have led to a plethora of therapeutic agents, including antivirals and antineoplastics like 6-mercaptopurine, which is itself synthesized from 6-chloropurine intermediates.[2][3] The functionalization of the purine core at its various positions allows for the fine-tuning of biological activity, making the development of novel synthetic routes to substituted purines a critical endeavor in modern drug discovery.

The Target Molecule: this compound

The target molecule, this compound, is a structural analog of naturally occurring oxidized purines such as 8-oxoguanine. 8-oxoguanine is a common product of oxidative DNA damage and is deeply involved in cellular signaling and repair pathways, making its analogs compelling targets for investigation.[4][5] The presence of a chlorine atom at the C6 position provides a reactive handle for further nucleophilic substitution, enabling the generation of diverse compound libraries for screening.

Rationale for a Multi-Step Synthetic Pathway

A direct conversion of hypoxanthine (6-oxopurine) to this compound is chemically challenging. The transformation requires two distinct modifications: the introduction of an oxo group at the C8 position and the conversion of the C6-oxo group to a chloro group. The C8 position of hypoxanthine is not inherently activated for oxidation, and the conditions required for chlorination would not simultaneously effect C8 oxidation.

Therefore, a logical, stepwise approach is necessary. This guide proposes a robust three-step pathway designed for efficiency and control:

-

Step 1: Electrophilic Bromination at C8: Introduction of a halogen at the C8 position serves to functionalize an otherwise unreactive site and provides a versatile intermediate.

-

Step 2: Dehydroxychlorination at C6: Conversion of the C6-oxo group to the target chloro group using standard, reliable chlorinating agents.

-

Step 3: Selective Hydrolysis at C8: Conversion of the C8-bromo group to the final C8-oxo functionality, yielding the target molecule.

This strategic sequence ensures high yields and purity by addressing each chemical challenge in a dedicated, optimized step.

Caption: High-level overview of the proposed 3-step synthesis.

Part 2: Detailed Synthesis Protocols and Mechanistic Discussion

This section provides detailed experimental procedures for each step of the synthesis. The protocols are designed as self-validating systems, with clear causality provided for all major experimental choices.

Step 1: Synthesis of 8-Bromohypoxanthine

Causality and Expertise: The C8-H bond of the purine ring is susceptible to electrophilic halogenation. Bromine is an effective reagent for this transformation. The choice of solvent and temperature is critical to control reactivity and prevent side reactions. Dioxane or a buffered aqueous solution is often used to mediate the reactivity of bromine and manage the solubility of the purine starting material.

Experimental Protocol: C8-Bromination

-

Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, suspend hypoxanthine (1.0 eq) in a suitable solvent such as 1,4-dioxane or a buffered aqueous solution (e.g., sodium acetate buffer, pH 5.0).

-

Reaction Setup: Heat the suspension to approximately 50-60°C to aid dissolution.

-

Bromine Addition: Slowly add a solution of bromine (1.1 eq) in the same solvent to the stirred suspension over 1-2 hours. The deep red-brown color of bromine should dissipate as it is consumed.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

-

Workup and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Quench any remaining bromine by adding a small amount of aqueous sodium thiosulfate solution. The crude product can be purified by recrystallization from a suitable solvent like water or ethanol/water to yield 8-bromohypoxanthine as a white to off-white solid.

Data Presentation: Step 1

| Parameter | Value |

| Starting Material | Hypoxanthine (C₅H₄N₄O) |

| Key Reagents | Bromine (Br₂), 1,4-Dioxane or buffer |

| Stoichiometry | Hypoxanthine : Br₂ (1 : 1.1) |

| Conditions | 50-60°C, 4-6 hours |

| Expected Yield | 75-85% |

| Product | 8-Bromohypoxanthine (C₅H₃BrN₄O) |

Step 2: Synthesis of 6-Chloro-8-bromopurine

Causality and Expertise: The conversion of a 6-oxopurine to a 6-chloropurine is a classic dehydroxychlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice. The mechanism involves the tautomeric 6-hydroxy form of the purine, which acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 6-chloro product. The addition of a high-boiling tertiary amine, such as N,N-dimethylaniline, acts as a catalyst and an acid scavenger, accelerating the reaction and driving it to completion.[2][6][7]

Experimental Protocol: C6-Dehydroxychlorination

-

Reagent Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 8-bromohypoxanthine (1.0 eq).

-

Reaction Setup: Carefully add phosphorus oxychloride (POCl₃, ~10-15 eq, serving as both reagent and solvent) followed by the dropwise addition of N,N-dimethylaniline (1.0-1.5 eq).

-

Heating: Heat the mixture to reflux (approx. 105-110°C) with vigorous stirring. The solid starting material should gradually dissolve.

-

Reaction Monitoring: Monitor the reaction by TLC or LCMS (quenching an aliquot with methanol to form the stable 6-methoxypurine for analysis). The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. (Caution: POCl₃ is corrosive and reacts violently with water) . The resulting oily residue is co-evaporated with toluene to remove residual POCl₃. The residue is then very cautiously poured onto crushed ice. The acidic aqueous solution is neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate) to a pH of ~7-8, causing the product to precipitate.

-

Purification: The crude solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography (silica gel, using a hexane/ethyl acetate or dichloromethane/methanol gradient) to afford pure 6-chloro-8-bromopurine.

Data Presentation: Step 2

| Parameter | Value |

| Starting Material | 8-Bromohypoxanthine (C₅H₃BrN₄O) |

| Key Reagents | Phosphorus oxychloride (POCl₃), N,N-dimethylaniline |

| Stoichiometry | Substrate : Amine (1 : 1.5), POCl₃ in excess |

| Conditions | Reflux (~110°C), 2-4 hours |

| Expected Yield | 60-75% |

| Product | 6-Chloro-8-bromopurine (C₅H₂BrClN₄) |

Step 3: Synthesis of this compound

Causality and Expertise: The final step involves the selective hydrolysis of the C8-bromo group to an 8-oxo group. The C-Br bond at the 8-position is more susceptible to nucleophilic substitution (hydrolysis) than the C-Cl bond at the 6-position under controlled conditions. This difference in reactivity is due to the electronic nature of the purine ring; the C6 position has more vinyl chloride character, making it less reactive towards SₙAr-type reactions compared to the C8 position. Mild aqueous acid or base can be used to effect this transformation while leaving the C6-chloro group intact.

Experimental Protocol: C8-Hydrolysis

-

Reaction Setup: Dissolve or suspend 6-chloro-8-bromopurine (1.0 eq) in a suitable solvent mixture, such as aqueous ethanol or aqueous dioxane.

-

Hydrolysis Conditions: Add a mild acid (e.g., dilute HCl) or base (e.g., aqueous NaHCO₃) and heat the mixture to reflux.

-

Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the product by TLC or LCMS. The reaction typically requires 8-16 hours.

-

Workup and Isolation: Cool the reaction mixture. If the product precipitates upon cooling, it can be isolated by filtration. If it remains in solution, neutralize the mixture with acid or base as appropriate.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the final product, this compound, as a crystalline solid.

Data Presentation: Step 3

| Parameter | Value |

| Starting Material | 6-Chloro-8-bromopurine (C₅H₂BrClN₄) |

| Key Reagents | Water, Ethanol, mild Acid or Base |

| Conditions | Reflux, 8-16 hours |

| Expected Yield | 70-80% |

| Final Product | This compound (C₅H₃ClN₄O) |

Part 3: Chemical Pathway Visualization

The following diagram illustrates the complete chemical transformation from the starting material to the final product, including all key intermediates.

Caption: Chemical structures in the synthetic pathway.

Part 4: Conclusion

This technical guide details a logical and robust three-step synthesis for producing this compound from hypoxanthine. By breaking down the transformation into discrete, high-yielding steps—C8-bromination, C6-chlorination, and C8-hydrolysis—this pathway provides a reliable method for accessing this valuable purine derivative. The protocols and mechanistic discussions herein are grounded in established chemical principles and are designed to be directly applicable in a laboratory setting by researchers and drug development professionals. This strategic approach enables the controlled synthesis of the target molecule, opening avenues for further derivatization and biological evaluation.

References

- 1. Hypoxanthine - Wikipedia [en.wikipedia.org]

- 2. US2832781A - 6-chloropurine - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 8-Oxoguanine: A Lesion, an Epigenetic Mark, or a Molecular Signal? | MDPI [mdpi.com]

- 5. 8-Oxoguanine DNA glycosylase 1: Beyond repair of the oxidatively modified base lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

The Fulcrum of Innovation: 6-Chloro-7H-purin-8(9H)-one as a Pivotal Intermediate in Contemporary Drug Discovery

This technical guide delves into the chemistry and application of 6-Chloro-7H-purin-8(9H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a versatile synthetic intermediate, this purine analog serves as a critical building block in the development of novel therapeutic agents, particularly in the realms of antiviral and anticancer research. This document provides an in-depth exploration of its synthesis, reactivity, and strategic deployment in the synthesis of high-value pharmaceutical compounds.

The Strategic Importance of Purine Analogs in Medicinal Chemistry

Purine analogs are a cornerstone of modern pharmacology, exhibiting a broad spectrum of biological activities.[1] Their structural similarity to endogenous purines allows them to function as antimetabolites, effectively interfering with nucleic acid synthesis and other vital cellular processes.[1] This mimicry is the foundation of their therapeutic efficacy as anticancer, antiviral, and immunosuppressive agents. The strategic modification of the purine scaffold is a proven strategy for the development of targeted therapies with improved efficacy and reduced side effects.

Physicochemical Properties and Tautomerism of this compound

This compound (CAS 37527-48-3) is a purine derivative characterized by a chlorine atom at the C6 position and a carbonyl group at the C8 position. Its chemical formula is C₅H₃ClN₄O, with a molecular weight of 170.56 g/mol .

| Property | Value | Source |

| CAS Number | 37527-48-3 | |

| Molecular Formula | C₅H₃ClN₄O | |

| Molecular Weight | 170.56 g/mol |

It's crucial to acknowledge the tautomeric nature of purine systems. This compound can exist in equilibrium with its tautomers, primarily the 9H-purine form. The 9H-purine tautomer is often favored due to reduced lone pair repulsion between the nitrogen atoms at positions 3 and 9, leading to a more energetically stable configuration.[1] This tautomerism can influence the regioselectivity of subsequent reactions, a critical consideration in synthetic planning.

Synthesis of this compound: A Proposed Pathway

While a definitive, step-by-step protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be conceptualized based on established purine chemistry. A logical approach involves the chlorination and subsequent oxidation of a suitable purine precursor, such as hypoxanthine or uric acid derivatives.

A proposed two-step synthesis starting from the readily available 2,6-dichloropurine is outlined below. This method leverages selective nucleophilic substitution and subsequent hydrolysis to introduce the 8-oxo functionality.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 6-chloro-8-alkoxy-9H-purine

-

To a solution of 2,6-dichloropurine (1 equivalent) in a suitable alcohol (e.g., ethanol) at room temperature, add a solution of sodium ethoxide (1.1 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 6-chloro-8-alkoxy-9H-purine intermediate.

Step 2: Hydrolysis to this compound

-

Dissolve the 6-chloro-8-alkoxy-9H-purine intermediate (1 equivalent) in a mixture of acetic acid and water.

-

Heat the solution at reflux for 4-6 hours, monitoring the hydrolysis by TLC.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Reactivity and Strategic Applications in Drug Synthesis

The synthetic utility of this compound stems from the reactivity of the chlorine atom at the C6 position, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, providing a gateway to a diverse range of purine derivatives.

Synthesis of Antiviral Agents: The Case of Ganciclovir and Acyclovir

This compound is a valuable precursor for the synthesis of antiviral nucleoside analogs like Ganciclovir and Acyclovir. While the direct use of this specific intermediate is not always explicitly stated, the synthesis of these drugs often proceeds through intermediates that can be derived from it. For instance, the synthesis of Ganciclovir often starts from guanine or a protected guanine derivative.[2][3] However, a synthetic route involving the amination of a 6-chloropurine derivative is a well-established strategy in purine chemistry.

The general synthetic strategy involves the N9-alkylation of the purine core with a suitable acyclic side chain, followed by the conversion of the 6-chloro group to an amino group to yield the final guanine analog.

Experimental Protocol: General Procedure for N9-Alkylation

-

To a suspension of this compound (1 equivalent) in an aprotic solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5 equivalents).

-

To this mixture, add the desired acyclic alkylating agent (e.g., 2-(acetoxymethoxy)ethyl acetate for Acyclovir synthesis) (1.2 equivalents).

-

Heat the reaction mixture at 60-80 °C for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Experimental Protocol: General Procedure for Amination

-

Dissolve the N9-alkylated 6-chloropurine intermediate (1 equivalent) in a sealed tube with a solution of ammonia in methanol.

-

Heat the mixture at 100-120 °C for 12-24 hours.

-

Cool the reaction vessel and concentrate the mixture under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain the final amino-purine derivative.

Synthesis of Anticancer Agents

The 6-chloro position of the purine ring is a key handle for the synthesis of various anticancer agents. Nucleophilic substitution with different amines, particularly substituted piperazines, has led to the discovery of potent kinase inhibitors and cytotoxic agents.[4] For example, the synthesis of 6,8,9-trisubstituted purine analogues with demonstrated cytotoxic activity against cancer cell lines often utilizes a 6-chloropurine derivative as a starting material.[4]

The general approach involves the reaction of this compound with a desired amine in the presence of a base.

| Reactant 1 | Reactant 2 | Product | Application | Reference |

| 6-Chloropurine derivative | Substituted Piperazine | 6-(Piperazin-1-yl)purine derivative | Anticancer | [4] |

| 6-Chloropurine derivative | Various Amines | 6-Substituted Aminopurines | Anticancer | |

| 6-Chloropurine Arabinoside | - | - | Antiviral (Varicella-zoster virus) | [5] |

Conclusion

This compound stands as a testament to the enduring importance of purine chemistry in drug discovery. Its strategic combination of a reactive chloro group and a modifiable purine core provides medicinal chemists with a powerful tool for the synthesis of diverse and biologically active molecules. The ability to readily introduce various functionalities at the C6 position through nucleophilic substitution underpins its value as a pivotal intermediate. As our understanding of disease pathways becomes more nuanced, the demand for novel, targeted therapeutics will continue to grow. Versatile building blocks like this compound will undoubtedly remain at the forefront of this endeavor, enabling the creation of the next generation of life-saving medicines.

References

- 1. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Ganciclovir synthesis - chemicalbook [chemicalbook.com]

- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 6-chloro-purine derivatives in cancer research

An In-Depth Technical Guide to the Biological Activity of 6-Chloropurine Derivatives in Cancer Research

Authored by a Senior Application Scientist

Foreword

The purine scaffold is a cornerstone of life, forming the very essence of our genetic code and cellular energy currency. It is this ubiquity that also makes it a prime target for therapeutic intervention, particularly in oncology. Within the vast family of purine analogs, 6-chloropurine stands out not as an end-drug itself, but as a remarkably versatile chemical intermediate—a launchpad for the synthesis of countless derivatives with potent biological activity.[1][2] This guide provides an in-depth exploration of 6-chloropurine derivatives, moving from their rational synthesis to their complex mechanisms of action and the methodologies used to validate their anticancer potential. It is designed for researchers, scientists, and drug development professionals who seek to understand and harness the power of this unique chemical class in the fight against cancer.

The Central Role and Synthesis of 6-Chloropurine Derivatives

6-Chloropurine's significance lies in the reactivity of the chlorine atom at the 6-position of the purine ring. This halogen serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the strategic attachment of a wide array of functional groups, creating vast libraries of novel compounds.[3][4] The synthesis of these derivatives is often a straightforward condensation reaction between 6-chloropurine and a corresponding nucleophile, such as a substituted amine or thiol.[5]

For instance, the preparation of 6-benzylaminopurine (BAP) derivatives, a class of aromatic cytokinins with demonstrated anticancer properties, involves the condensation of 6-chloropurine with appropriately substituted benzylamines.[5] This synthetic flexibility is paramount, as it enables systematic modifications to the core structure, a critical process for establishing Structure-Activity Relationships (SAR).

-

Caption: Synthetic pathway from 6-chloropurine to a derivative library. */ enddot

Mechanisms of Anticancer Activity

6-Chloropurine derivatives exert their anticancer effects through a variety of mechanisms, often targeting fundamental processes that distinguish neoplastic cells from their healthy counterparts.

Antimetabolite Activity and DNA Disruption

A primary mechanism for many purine analogs is their function as antimetabolites.[2] After cellular uptake, these derivatives can be metabolized into fraudulent nucleotides. For example, 6-chloropurine is a known precursor to 6-mercaptopurine (6-MP), a clinically used antimetabolite.[1][6] The resulting thio-nucleotides can competitively inhibit crucial enzymes involved in de novo purine biosynthesis, starving cancer cells of the building blocks required for DNA and RNA synthesis.[7] This interference ultimately disrupts DNA replication and repair, leading to cell death, particularly in rapidly proliferating cancer cells.[2][7] Some specialized hybrid derivatives, such as 6-chloropurine-pyrrolobenzodiazepine conjugates, have also demonstrated the ability to bind directly within the minor groove of DNA, further contributing to genomic instability.[8]

Induction of Apoptosis

A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Numerous studies have confirmed that 6-chloropurine derivatives are potent inducers of apoptosis.[9][10] The mechanism often involves the intrinsic (mitochondrial) pathway. This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[11] This event triggers a downstream caspase cascade, culminating in the activation of executioner caspases like caspase-3, which dismantle the cell in an orderly fashion.[11]

-

Caption: The intrinsic pathway of apoptosis induced by derivatives. */ enddot

Cell Cycle Arrest

In addition to triggering apoptosis, certain 6-chloropurine derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. A common finding is the arrest of cells in the G2/M phase.[9] This checkpoint prevents cells with damaged DNA from entering mitosis, providing an opportunity for repair. If the damage is too severe, the cell is often shunted towards an apoptotic pathway. This dual action of cell cycle arrest and apoptosis induction makes these compounds particularly effective.

Inhibition of Key Signaling Pathways and Enzymes

Cancer is often driven by the aberrant activation of signaling pathways that promote growth and survival. Purine derivatives have been shown to modulate these pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in tumors.[11][12] Some purine-based compounds exert their antitumor effects by inhibiting key nodes within this cascade.[11]

-

Cyclin-Dependent Kinases (CDKs): CDKs are enzymes that control the progression of the cell cycle. The inhibition of CDKs is a validated anticancer strategy. Certain 6-benzylaminopurine derivatives have been shown to inhibit CDK2, directly linking their antiproliferative effects to cell cycle control.[5]

-

Topoisomerases: These enzymes are essential for managing DNA topology during replication. Topoisomerase inhibitors are a major class of chemotherapy drugs. Some novel purine derivatives have been identified as inhibitors of topoisomerase-II, preventing the resealing of DNA breaks and leading to cell death.[10]

-

Caption: Inhibition of key oncogenic pathways and enzymes. */ enddot

Structure-Activity Relationship (SAR) Insights

Understanding how specific chemical modifications impact biological potency is the essence of medicinal chemistry. For 6-chloropurine derivatives, SAR studies have revealed several key principles:

-

The 6-Position: Substitution at the C6 position is critical. Replacing the mercapto group of 6-MP with halogens, alkyl, or cyano groups generally leads to less active compounds, highlighting the importance of the thiol group for that specific drug's mechanism.[13] However, for other derivatives, the nature of the substituent is context-dependent.

-

The 9-Position: Substitution at the N9 position with various skeletons, including bicyclic systems, has yielded promising chemotherapeutic agents.[10]

-

Substituents on Appended Groups: For derivatives like BAPs, the specific placement of hydrophobic and steric groups on the appended benzyl ring significantly influences activity in different bioassays, suggesting that derivatives can be tailored to modulate specific cytokinin-dependent processes.[5]

-

The 2-Position: The addition of an amino group at the C2 position, creating thioguanine from 6-mercaptopurine, significantly increases potency against certain tumors.[13]

These insights are crucial for the rational design of next-generation compounds with improved efficacy and reduced toxicity.

A Framework for In Vitro Evaluation

Rigorous in vitro testing is the foundation for identifying promising anticancer candidates. The following protocols represent a standard workflow for the initial biological characterization of novel 6-chloropurine derivatives.

Workflow for Initial In Vitro Screening

-

Caption: A tiered workflow for in vitro screening of new derivatives. */ enddot

Protocol: Cytotoxicity Assessment via Sulforhodamine B (SRB) Assay

The SRB assay is a reliable colorimetric method for determining cell density, based on the measurement of cellular protein content. It is widely used to screen for cytotoxic compounds.[9]

-

Principle: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and thus, the number of cells.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HT-29)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO) and positive control (e.g., Doxorubicin)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader (510 nm)

-

-

Step-by-Step Methodology:

-

Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells for vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient for untreated cells to undergo several divisions.

-

Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour. Causality: TCA precipitates proteins to the plate bottom, ensuring they are not lost during subsequent washing steps.

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping on absorbent paper and allow to air dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

-

Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Causality: The acidic wash removes non-specifically bound dye, reducing background noise and improving signal specificity.

-

Solubilization: Air dry the plates. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance (OD) on a microplate reader at 510 nm.

-

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The GI50 (concentration causing 50% growth inhibition) is determined by plotting percentage inhibition against log concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This flow cytometry-based method is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle.[14]

-

Principle: Propidium Iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. G1 cells have 2N DNA content, G2/M cells have 4N, and S-phase cells have an intermediate amount.

-

Materials:

-

Cancer cells treated with the test compound at its GI50 concentration for 24-48 hours.

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

-

-

Step-by-Step Methodology:

-

Cell Treatment & Harvest: Treat cells with the test compound. Harvest both adherent and floating cells (to include apoptotic cells) by trypsinization and centrifugation.

-

Washing: Wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the cells in ~300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to achieve a final concentration of 70%. Incubate at -20°C for at least 2 hours (or overnight). Causality: Cold ethanol fixation permeabilizes the cell membrane for PI entry and preserves the cellular structure without causing significant DNA degradation.

-

Rehydration & RNA Digestion: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in PBS containing RNase A and incubate at 37°C for 30 minutes. Causality: RNase A is essential to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

-

Staining: Add PI staining solution to the cells and incubate in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

-

Data Analysis: The resulting DNA content histograms are analyzed using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

Preclinical Evaluation in Animal Models

While in vitro assays are invaluable for initial screening, they cannot replicate the complexity of a whole organism. Therefore, promising lead compounds must be evaluated in preclinical animal models to assess in vivo efficacy, pharmacokinetics (PK), and toxicology before they can be considered for human trials.[15]

-

Model Selection: The choice of model is critical and depends on the research question. Common models include:

-

Cell Line-Derived Xenografts (CDX): Human cancer cell lines are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice). These models are robust and widely used for initial efficacy testing.[16]

-

Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into immunocompromised mice. PDX models better retain the heterogeneity and genetic characteristics of the original human tumor, offering higher predictive value for clinical outcomes.[16]

-

Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interaction between the drug, the tumor, and a fully functional immune system, which is critical for evaluating immunotherapies.[17]

-

-

Study Endpoints: Key endpoints in animal studies include tumor growth inhibition (TGI), changes in tumor volume over time, survival benefit, and assessment of toxicity through monitoring body weight and clinical signs.[18]

Clinical Landscape and Future Directions

Historically, 6-chloropurine itself was evaluated in clinical trials for adult leukemia in the 1950s, establishing the foundational principle of using purine analogs in oncology.[19][20] Today, the focus has shifted to its more sophisticated derivatives. While many novel 6-chloropurine derivatives are still in the preclinical stages of development, the overarching goal is to identify compounds with superior efficacy, better target selectivity, and improved safety profiles compared to existing chemotherapies.

The future of this field lies in the rational design of derivatives that can overcome mechanisms of drug resistance, target specific oncogenic mutations, or act in synergy with other targeted therapies and immunotherapies. As our understanding of cancer biology deepens, the synthetic versatility of the 6-chloropurine scaffold will continue to provide a rich source of potential new medicines.

Conclusion

6-Chloropurine is more than a simple chemical; it is a gateway to a diverse and potent class of anticancer agents. Its derivatives have demonstrated a wide range of biological activities, from disrupting DNA synthesis and inducing apoptosis to inhibiting the key kinases and signaling pathways that drive malignant growth. The systematic approach of synthesis, in vitro screening, mechanistic elucidation, and in vivo validation provides a robust pathway for the discovery and development of these compounds. As research continues to refine their structure and understand their complex interactions within the cell, 6-chloropurine derivatives will undoubtedly remain a significant area of focus in cancer drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. Structure-activity relationships of (S,Z)-2-aminopurine methylenecyclopropane analogues of nucleosides. Variation of purine-6 substituents and activity against herpesviruses and hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. [PDF] Structure-activity relationships among purines related to 6-mercaptopurine. | Semantic Scholar [semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Clinical evaluation of 6-chloropurine in leukemia of adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparative study of 6-chloropurine and 6-mercaptopurine in acute leukemia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Purine Scaffold as a Privileged Structure in Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The purine, a simple heterocyclic aromatic compound, is a cornerstone of life, forming the basis of adenine and guanine in the nucleic acids that encode our existence.[1][2] In medicinal chemistry, this ubiquitous natural scaffold has earned the designation of a "privileged structure"—a molecular framework demonstrating a remarkable ability to bind to a multitude of diverse and unrelated biological targets.[3][4] This guide provides an in-depth exploration of the purine scaffold's esteemed role in drug discovery. We will dissect the physicochemical properties that grant its privileged status, survey its successful application in targeting major protein families—including kinases, viral polymerases, and G-protein coupled receptors (GPCRs)—and provide practical insights into its synthetic manipulation. Through detailed structure-activity relationship (SAR) analyses, experimental protocols, and case studies of FDA-approved drugs, this document serves as a technical resource for scientists aiming to leverage this versatile scaffold in the development of next-generation therapeutics.[5][6][7]

Introduction: The Purine Core - Nature's Versatile Blueprint

The Fundamental Structure of Purine

The purine scaffold consists of a pyrimidine ring fused to an imidazole ring, creating a bicyclic aromatic system.[1][5] This deceptively simple architecture is rich in chemical functionality. The specific arrangement and numbering of its nitrogen atoms create a unique landscape of hydrogen bond donors and acceptors, which is fundamental to its ability to mimic endogenous ligands and interact with biological macromolecules.

Caption: The purine scaffold with standard numbering and key features for molecular recognition.

Defining the "Privileged Scaffold" Concept

The term "privileged structure," first coined by Evans et al. in 1988, describes molecular frameworks that are capable of serving as ligands for multiple, often unrelated, biological targets.[4][8] Unlike promiscuous compounds that bind indiscriminately, privileged scaffolds provide a robust starting point for developing potent and selective ligands through targeted chemical modifications. The purine ring is a quintessential example of this concept, having given rise to drugs targeting a vast range of proteins.[3][9]

Physicochemical Rationale for the Purine's Privileged Status

The purine's success is not accidental; it is a direct result of its inherent physicochemical properties:

-

Bioisosterism and Mimicry: The purine core is the natural ligand for a vast number of proteins that bind adenosine or guanosine (or their phosphorylated forms like ATP).[10] This makes it an ideal starting point for designing competitive inhibitors.

-

Hydrogen Bonding Hotspots: With multiple nitrogen atoms acting as both H-bond donors and acceptors, the scaffold can engage in a variety of specific, high-affinity interactions within a protein's binding site. This mimics the interaction patterns of natural ligands like adenine in the ATP binding pocket of kinases.[11][12]

-

Tunable Aromaticity and Stacking: The planar, aromatic system facilitates crucial π-π stacking interactions with aromatic amino acid residues, providing a strong anchoring point. The electronic properties of the ring can be fine-tuned through substitution to modulate these interactions.

-

Structural Rigidity and Vectorial Display: The rigid bicyclic structure provides a stable platform, reducing the entropic penalty of binding. Substituents can be placed at various positions (C2, C6, C8, N9), projecting them in well-defined vectors to probe different regions of a binding pocket and achieve selectivity.

The Purine Scaffold in Action: A Tour of Therapeutic Targets

The versatility of the purine scaffold is best illustrated by the breadth of diseases it has been used to combat.[5][6][7] Its derivatives have found success as anticancer, antiviral, anti-inflammatory, and CNS-acting agents.[13][14]

Targeting the Kinome: Purines as ATP Mimetics

Protein kinases, which regulate a vast number of cellular processes, all utilize adenosine triphosphate (ATP) as a phosphate donor. The adenine core of ATP is a purine. This simple fact has made the purine scaffold the most prolific starting point for the design of kinase inhibitors.[12][15]

-

Mechanism of Action: Purine-based kinase inhibitors function as ATP-competitive inhibitors.[16] They occupy the ATP-binding pocket, with the purine core's nitrogen atoms forming hydrogen bonds with the "hinge region" of the kinase, mimicking the interactions of ATP's adenine moiety.[11] Selectivity is achieved by adding substituents that exploit unique features in the binding sites of different kinases.

-

Examples:

-

Olomoucine and Roscovitine (Seliciclib): These 2,6,9-trisubstituted purines were among the first potent inhibitors of cyclin-dependent kinases (CDKs), demonstrating the potential of this scaffold in cancer therapy.[11]

-

Fludarabine: This purine nucleoside analog interferes with DNA synthesis and is an approved treatment for certain leukemias.[17][18]

-

There are numerous FDA-approved purine-based drugs for cancer, including Mercaptopurine, Thioguanine, and Cladribine.[17][19][20]

-

Caption: A typical workflow for discovering purine-based kinase inhibitors.

Combating Viruses: Nucleoside and Non-Nucleoside Analogs

Purine nucleoside analogs are a cornerstone of antiviral therapy.[21] They act as prodrugs that, once inside a cell, are phosphorylated to the active triphosphate form.

-

Mechanism of Action: The triphosphate analog is recognized by viral DNA or RNA polymerases.[21][22] Its incorporation into the growing nucleic acid chain leads to chain termination because it lacks the necessary 3'-hydroxyl group for the next phosphodiester bond to form. This selectively halts viral replication.

-

Key Drugs:

Modulating G-Protein Coupled Receptors (GPCRs)

The endogenous ligand for adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) is adenosine, a purine ribonucleoside. This makes the purine scaffold an ideal starting point for designing selective agonists and antagonists for this important GPCR family.[24] P2Y receptors, which respond to nucleotides like ATP and ADP, are another major purinergic GPCR family where purine derivatives are key modulators.[25][26]

-

Mechanism of Action: By modifying the purine core and the ribose moiety (or replacing it), medicinal chemists can design molecules that selectively bind to a specific adenosine or P2Y receptor subtype, either activating it (agonist) or blocking it (antagonist) without affecting others.

-

Example: Caffeine, a natural purine derivative, is a non-selective adenosine receptor antagonist, responsible for its stimulant effects. Modern drug design aims for much higher selectivity to treat conditions ranging from inflammation to cardiovascular disease.[24]

Caption: Mechanism of a purine-based antagonist at an adenosine GPCR.

Synthetic Strategies and Structure-Activity Relationships (SAR)

The power of the purine scaffold lies in its amenability to chemical modification at several key positions, allowing for the fine-tuning of its biological activity.[3] The most commonly modified positions are C2, C6, N9, and C8.

Key "Hotspots" for Chemical Modification

-

C6 Position: Starting from 6-chloropurine, nucleophilic aromatic substitution with amines, alcohols, or thiols is a robust method to introduce a wide variety of substituents.[11] This position is critical for interacting with the "gatekeeper" residue in many kinases.

-

N9 Position: Alkylation or arylation at N9 is often used to mimic the ribose moiety of nucleosides or to introduce groups that can probe deeper into a binding pocket. The Mitsunobu reaction is a common method for this transformation.[27]

-

C2 Position: The C2 position can be functionalized to gain selectivity. For example, introducing small amine substituents at C2 in CDK inhibitors led to significant gains in potency and selectivity.[28]

-

C8 Position: While less commonly modified, substitution at C8 can be used to modulate electronic properties or introduce vectors that project out of the main plane of the purine ring.[29] Recent work has shown promise for 8-aminopurines in treating cardiovascular and renal diseases.[30]

SAR Table: Purine-based CDK Inhibitors

The following table summarizes general SAR trends for 2,6,9-trisubstituted purine inhibitors of Cyclin-Dependent Kinase 2 (CDK2), based on foundational compounds like Olomoucine.

| Position | Substituent Type | Effect on CDK2 Inhibition | Rationale / Causality |

| C2 | Small, polar (e.g., -NH₂) | Increases Potency | Forms additional H-bonds in the ATP pocket. |

| Bulky, lipophilic | Decreases Potency | Steric clash with the ribose-binding region. | |

| C6 | Substituted anilines | High Potency | Phenyl ring can access a hydrophobic pocket. Substituents on the ring can be tuned for selectivity.[11] |

| Small alkylamines | Moderate Potency | Provides necessary H-bond donor but lacks extended interactions. | |

| N9 | Isopropyl, Cyclopentyl | High Potency | Fills a hydrophobic pocket near the hinge region, mimicking the ribose sugar.[11] |

| Hydrogen (N9-H) | Low Potency | Lacks favorable interactions in the hydrophobic pocket. | |

| Bulky (e.g., t-Butyl) | Decreases Potency | Steric hindrance prevents optimal binding. |

Experimental Protocol: General Method for N9-Alkylation of 6-Chloropurine

This protocol describes a self-validating system for a key synthetic step in creating a library of N9-substituted purine derivatives.

Objective: To synthesize N9-alkyl-6-chloropurine via a Mitsunobu reaction.

Materials & Reagents:

-

6-Chloropurine (1 equivalent)

-

Desired primary or secondary alcohol (1.1 equivalents)

-

Triphenylphosphine (PPh₃) (1.5 equivalents)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate, Hexanes (for chromatography)

-

Round bottom flask, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round bottom flask under a nitrogen atmosphere, add 6-chloropurine (1 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (1.5 eq.).

-

Solvent Addition: Add anhydrous THF to dissolve the reagents. The volume should be sufficient to create a stirrable solution (approx. 0.1 M concentration of the purine).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. Causality: The Mitsunobu reaction is exothermic. Cooling helps control the reaction rate and minimize side products.

-

Azodicarboxylate Addition: Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution over 10-15 minutes. A color change (typically to a yellow or orange hue) and formation of a white precipitate (triphenylphosphine oxide) are expected. Trustworthiness Check: Slow addition is critical. Rapid addition can lead to uncontrolled reaction and reduced yield.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A new spot corresponding to the N9-alkylated product (typically less polar than the starting purine) should appear, and the starting material spot should diminish. Self-Validation: A co-spot of the reaction mixture with the starting material will confirm consumption.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The N9-alkylated product is typically the major regioisomer and will elute before the N7-isomer and triphenylphosphine oxide byproduct.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The regiochemistry (N9 vs. N7) can be confirmed by characteristic shifts in the NMR spectrum.

Challenges and Future Perspectives

Despite its successes, designing drugs based on the purine scaffold is not without challenges.[31]

-

Selectivity: Because hundreds of proteins bind purines (especially kinases), achieving selectivity for a single target over closely related family members is a primary challenge.[10] Structure-based drug design and the exploration of less-conserved regions of binding pockets are key strategies to overcome this.

-

ADME/Tox Properties: The nitrogen-rich purine core can sometimes lead to issues with metabolic stability, solubility, or off-target toxicity. Careful balancing of lipophilicity and polarity through substituent choice is critical.

-

The Future is Hybrid: The purine scaffold is increasingly being used as an anchor in more complex therapeutic modalities.

-

PROTACs: A purine-based ligand can be used to bind to a target protein, while being linked to an E3 ligase recruiter, leading to the targeted degradation of the protein.

-

Covalent Inhibitors: Incorporating a reactive "warhead" onto a purine scaffold can lead to irreversible inhibitors with high potency and prolonged duration of action.

-

Fragment-Based Drug Design: The purine core itself can be used as a starting fragment, with its growth vectors explored systematically to build highly potent and selective inhibitors.[32]

-

Conclusion

The purine scaffold is a testament to nature's efficiency in molecular design. Its inherent ability to engage in the specific molecular interactions that govern biological recognition has cemented its status as a truly privileged structure in medicinal chemistry. From fighting cancer and viral infections to modulating the central nervous system, its impact on human health is undeniable.[5][6] The continued exploration of its synthetic chemistry and its application in novel therapeutic strategies ensures that the purine core will remain at the forefront of drug discovery for the foreseeable future.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic Routes and Pharmacological Activities of Purine Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 4. Privileged structures as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. api.pageplace.de [api.pageplace.de]

- 9. researchgate.net [researchgate.net]

- 10. Targeting cancer: the challenges and successes of structure-based drug design against the human purinome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 14. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. emedicine.medscape.com [emedicine.medscape.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and biological activity of unsaturated carboacyclic purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Purine Receptors: GPCR Structure and Agonist Design - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Interaction of purinergic receptors with GPCRs, ion channels, tyrosine kinase and steroid hormone receptors orchestrates cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Purinergic Signaling: Impact of GPCR Structures on Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Structure-activity relationships and cellular effects of novel purine- and pyrimidine-based cyclin dependent kinase inhibitors - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 29. Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Dealing with the challenges of drug discovery | CAS [cas.org]

- 32. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

Investigating the structure-activity relationship (SAR) of 6-chloropurine analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Chloropurine Analogs

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 6-chloropurine analogs, a class of compounds pivotal to modern medicinal chemistry. As a versatile intermediate, 6-chloropurine serves as a foundational scaffold for developing a wide array of therapeutic agents, from anticancer to antiviral drugs.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, biological evaluation, and mechanistic understanding of these potent molecules. We will dissect the causal relationships between chemical structure and biological function, grounding our analysis in authoritative research.

The Strategic Importance of the 6-Chloropurine Scaffold

The purine nucleus is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[2] 6-Chloropurine, in particular, is a critical starting material due to the reactivity of the chlorine atom at the C6 position. This chlorine atom acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the systematic and efficient introduction of a diverse range of functional groups at this position, making it an ideal template for generating large libraries of compounds for SAR studies.

The resulting analogs have been shown to target a variety of biological macromolecules. A significant area of investigation is their role as kinase inhibitors, where the purine scaffold mimics the endogenous ATP molecule, enabling competitive binding at the enzyme's active site.[2] Furthermore, when incorporated into nucleoside structures, 6-chloropurine derivatives have demonstrated potent antiviral activities by interfering with viral replication machinery.[1][3][4]

Core Structure and Key Modification Points

The fundamental structure of a 6-chloropurine analog offers several key positions for chemical modification to modulate its biological activity, selectivity, and pharmacokinetic properties. The primary sites for derivatization are the C6, N9, and C2 positions.

Caption: Key modification sites on the 6-chloropurine scaffold.

Synthetic Strategies: Building the Analog Library

The generation of a diverse library of analogs is the first step in any SAR investigation. The choice of synthetic route is critical, dictating the feasibility and efficiency of creating the desired chemical diversity.

Nucleophilic Aromatic Substitution at C6

The most common strategy involves the displacement of the C6-chloro group with various nucleophiles. This reaction is highly efficient and tolerates a wide range of functional groups.

-

Amination: Reaction with primary or secondary amines is a straightforward method to introduce diverse side chains. Microwave-assisted synthesis in water has been developed as a "green chemistry" approach, affording excellent yields of 6-substituted aminopurine analogs.[5]

-

Thiolation: Reaction with thiols yields 6-thioether derivatives. S-substituted derivatives have been investigated for antitumor activity, with some acting as prodrugs that release the active 6-mercaptopurine intracellularly.[6]

-

Alkoxylation/Aryloxylation: Alcohols and phenols can displace the chlorine, typically under basic conditions, to form 6-ether analogs.

Carbon-Carbon Bond Formation at C6

Modern cross-coupling reactions have enabled the synthesis of C6-aryl and C6-alkyl purines, significantly expanding the available chemical space.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between 6-chloropurine derivatives and boronic acids is a powerful method for creating 6-phenylpurines, which have shown significant cytostatic activity.[7]

-

Direct Arylation: An alternative, complementary method involves the direct arylation of 6-chloropurines with activated aromatic compounds, promoted by Lewis acids like AlCl₃.[8]

Derivatization at N9 and C2

-

N9-Alkylation/Glycosylation: The N9 position is readily alkylated or glycosylated to produce purine bases or nucleoside analogs, respectively. The Mitsunobu reaction is a common method for coupling the purine base with a sugar or carbocyclic moiety.[3]

-

C2-Functionalization: While less straightforward, the C2 position can also be modified. A regioselective 2-lithiation of a protected 6-chloropurine, followed by quenching with an electrophile (e.g., iodine), allows for the introduction of new functional groups at this position, creating templates like 6-chloro-2-iodopurine for further derivatization.[9]

Experimental Protocol: Microwave-Assisted Amination of 6-Chloropurine

This protocol is adapted from established green chemistry methods for the efficient synthesis of 6-aminopurine analogs.[5]

-

Reaction Setup: In a 50 mL round-bottom flask suitable for microwave chemistry, dissolve 6-chloropurine (1.0 mmol) and the desired amine (2.0-3.0 mmol) in 10 mL of deionized water.

-

Microwave Irradiation: Seal the flask and place it in a modified domestic microwave oven equipped with a reflux apparatus. Irradiate the mixture at 200 W. Monitor the reaction temperature, aiming for approximately 72-100°C. The reaction is typically complete within 5-15 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

-

Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum.

-

Purification: If no precipitate forms or if further purification is needed, extract the aqueous solution with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: General workflow for microwave-assisted amination.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of 6-chloropurine analogs is profoundly influenced by the nature, size, and electronic properties of the substituents at the C6, N9, and C2 positions.

The Critical Role of the C6-Substituent

The C6 position is the primary determinant of target affinity and selectivity.

-

Antiviral Activity: Studies on anti-SARS-CoV agents revealed that the 6-chloro moiety itself is crucial for activity.[3] Its replacement with other groups often diminishes efficacy. This suggests the electrophilic nature of the C6 carbon, bearing the chlorine, may be involved in a key interaction, potentially forming a covalent bond with a target enzyme.[3]

-

Kinase Inhibition: For kinase inhibitors, the C6 substituent interacts with the solvent-exposed region of the ATP-binding pocket. Aromatic or heteroaromatic rings introduced via Suzuki coupling can form favorable pi-stacking or hydrogen bond interactions, enhancing potency. The anilinopyrimidine chemotype, commonly found in approved kinase inhibitors, highlights the importance of an amino linker at this position to engage with the hinge region of the kinase.[10]

-

Antifungal/Antimicrobial Activity: A variety of N6-substituted derivatives of 2-amino-6-chloropurine have shown promising antifungal activity against species like Aspergillus niger and Candida tropicalis.[11]

| Compound | C2-Substituent | C6-Substituent | Target/Activity | IC₅₀ / EC₅₀ | Reference |

| Analog 1 | -H | -Cl | Anti-SARS-CoV | EC₅₀ > 100 µM | [3] |